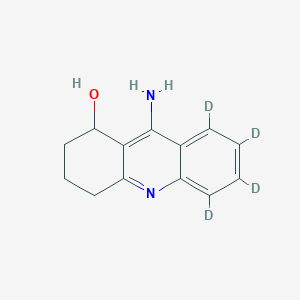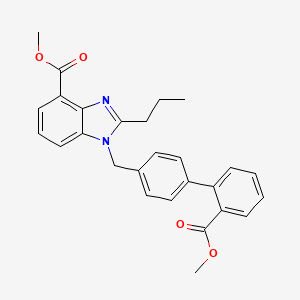![molecular formula C41H35NO17 B15143131 [(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)
[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule with multiple hydroxyl groups and a chromen structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the chromen structure and the attachment of various hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of acidic or basic catalysts can facilitate the formation of the chromen ring, while oxidizing agents may be used to introduce hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles is also common to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide .
- Reduction : Removal of oxygen atoms or addition of hydrogen atoms, typically using hydrogen gas and a metal catalyst .
- Substitution : Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents .
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Hydrogen gas, metal catalysts (e.g., palladium on carbon).
- Substitution Reagents : Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential antioxidant properties.
- Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
- Industry : Utilized in the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds:
- Quercetin : A flavonoid with similar antioxidant properties.
- Kaempferol : Another flavonoid known for its anti-inflammatory effects.
- Myricetin : A flavonoid with potential anticancer properties .
Uniqueness: What sets this compound apart is its unique combination of hydroxyl groups and chromen structure, which may enhance its bioavailability and efficacy compared to similar compounds .
Propiedades
Fórmula molecular |
C41H35NO17 |
|---|---|
Peso molecular |
813.7 g/mol |
Nombre IUPAC |
[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H35NO17/c1-42-21(2-3-32(42)52)34-24(46)13-23(45)20-11-29(51)39(59-40(20)34)18-10-28(50)37(55)33-17(18)4-14(5-27(49)36(33)54)38-31(12-19-22(44)8-16(43)9-30(19)57-38)58-41(56)15-6-25(47)35(53)26(48)7-15/h4-10,13,21,29,31,38-39,43-48,50-51,53,55H,2-3,11-12H2,1H3,(H,49,54)/t21?,29-,31-,38?,39?/m1/s1 |
Clave InChI |
BCSJUWCHUHFYSN-KUBLXMLFSA-N |
SMILES isomérico |
CN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O)O |
SMILES canónico |
CN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6C(CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



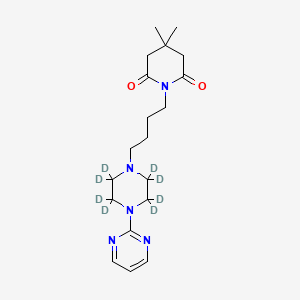

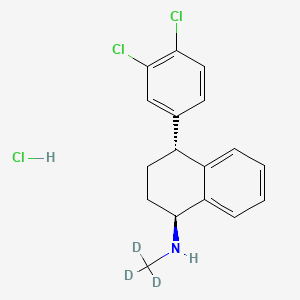
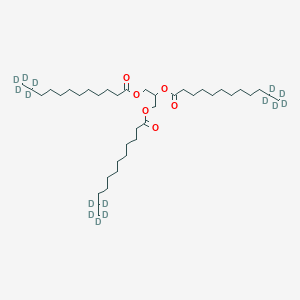
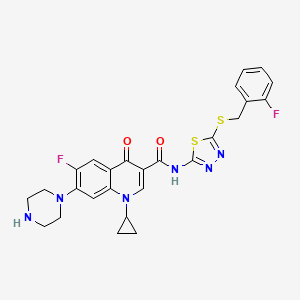
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)



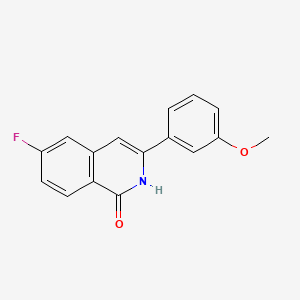
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
